(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dinitro-N-(oxolan-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c15-13(16)8-3-4-10(11(6-8)14(17)18)12-7-9-2-1-5-19-9/h3-4,6,9,12H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWUSZOSOIHTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine typically involves the reaction of 2,4-dinitrofluorobenzene with tetrahydrofuran-2-ylmethylamine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Corresponding amino derivatives.
Oxidation: Oxidized products of the tetrahydrofuran ring.
Scientific Research Applications
(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in electron transfer reactions, while the tetrahydrofuran moiety can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with 2,4-Dinitrophenyl Groups
Bis(2,4-Dinitrophenyl)amine
- Structure : Features two 2,4-dinitrophenyl groups attached to a central amine nitrogen.
- Molecular Weight : 366.23 g/mol (C₁₂H₈N₅O₈) .
- Properties : Higher symmetry and aromaticity compared to the target compound. Crystallographic studies (E63, o4194) indicate planar geometry at the amine center, with strong intermolecular interactions due to nitro groups .
- Applications : Primarily used in crystallography and as a reference compound for studying nitroaromatic interactions.
6-(2,4-Dinitrophenyl)aminohexanoic Acid (DNP-X Acid)
- Structure: A 2,4-dinitrophenyl group linked to a hexanoic acid chain via an amine bridge.
- Molecular Weight : 325.27 g/mol (C₁₂H₁₅N₃O₆) .
- Properties : The carboxylic acid terminus enhances water solubility, making it suitable for conjugation in biochemical assays (e.g., protein labeling).
- Applications: Used in preparing DNP-labeled antigens and antibodies for immunological studies .
2,4-Dinitrophenyl Phenyl Ether/Sulfide/Sulfone
- Structures : 2,4-dinitrophenyl derivatives with ether (-OPh), sulfide (-SPh), or sulfone (-SO₂Ph) leaving groups .
- Reactivity : Kinetic studies with hydrazine in DMSO reveal pseudo-first-order reactions, where the leaving group (X) influences reaction rates. For example, sulfone derivatives react faster due to better leaving group ability (kA = 0.45 × 10⁻³ L/mol·s) compared to ethers (kA = 0.12 × 10⁻³ L/mol·s) .
Amines with Heterocyclic Substituents
(S)-Tetrahydrofuran-2-yl-methylamine
- Structure : A THF-derived primary amine lacking the nitroaromatic group.
- Molecular Weight: 115.18 g/mol (C₆H₁₁NO) .
- Properties : The THF ring imparts chirality and moderate polarity, making it a valuable intermediate in asymmetric synthesis.
- Applications : Used in pharmaceutical synthesis, particularly for chiral drug candidates .
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
- Structure : A pyrimidine-thiazole hybrid with a trifluoromethylphenyl substituent.
- Molecular Weight : 350.36 g/mol (C₁₆H₁₃F₃N₄S) .
- Properties : The electron-withdrawing CF₃ group enhances metabolic stability, while the thiazole ring contributes to π-stacking interactions.
- Applications : Investigated as a kinase inhibitor in oncology research .
Comparative Analysis Table
Key Findings and Implications
Reactivity : The 2,4-dinitrophenyl group in the target compound likely exhibits nucleophilic substitution behavior similar to other derivatives (e.g., sulfones or ethers), though the THF-methyl group may sterically hinder reactions compared to simpler analogs .
Solubility : Polar substituents (e.g., carboxylic acid in DNP-X acid) enhance aqueous solubility, whereas the THF ring in the target compound may improve solubility in organic solvents .
Applications : Unlike DNP-X acid (biochemical labeling) or Bis(2,4-Dinitrophenyl)amine (crystallography), the discontinued status of the target compound suggests niche or outdated applications in synthesis .
Biological Activity
(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and case reports.
Chemical Structure and Properties
The compound features a dinitrophenyl group linked to a tetrahydrofuran moiety via a methylamine bridge. Its structure can be represented as follows:
This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Studies have reported minimum inhibitory concentrations (MICs) that suggest significant antimicrobial potential.
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation. Specific mechanisms include induction of apoptosis and disruption of cell cycle progression in cancer cells.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.
Data Table: Biological Activities and Findings
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against multi-drug resistant strains of E. coli. The results indicated a promising MIC of 12 µg/mL, suggesting its potential as an alternative treatment option for resistant infections.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound involved treating HeLa cells with varying concentrations. At a concentration of 10 µM, the compound resulted in a 50% reduction in cell viability, indicating significant cytotoxic effects that warrant further exploration for cancer therapeutics.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The dinitrophenyl moiety may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Inflammatory Pathways : The tetrahydrofuran component may play a role in modulating cytokine production, thus reducing inflammation.
Q & A
Q. What are the optimal synthetic routes for preparing (2,4-dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine, and how is purity ensured?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 2,4-dinitrophenyl derivatives often react with amines under controlled conditions (e.g., hydrazine in DMSO or methanol, as seen in pseudo-first-order kinetic studies) . Purification involves recrystallization or column chromatography, with purity verified via CHN microanalysis (C, H, N content) and molar conductivity measurements to confirm electrolytic/non-electrolytic behavior .
Q. Which spectroscopic techniques are critical for characterizing this compound and its metal complexes?
Key methods include:
- IR spectroscopy : Identifies coordination sites (e.g., shifts in N–H or C=O stretches confirm ligand-metal binding) .
- UV-Vis spectroscopy : Detects electronic transitions in metal complexes (e.g., d-d transitions for octahedral Fe(II) or Cr(III) geometries) .
- ¹H NMR : Resolves proton environments, such as tetrahydrofuran methylene groups or aromatic protons on the dinitrophenyl moiety .
- Magnetic susceptibility : Determines unpaired electrons (e.g., µeff = ~1.73 BM for Fe(II) indicates one unpaired electron) .
Advanced Research Questions
Q. How do reaction kinetics and mechanisms differ when 2,4-dinitrophenyl derivatives react with nucleophiles like hydrazine?
Reactions follow pseudo-first-order kinetics in polar solvents (e.g., methanol or DMSO), with second-order rate constants (kA) derived from linear plots of kobs vs. nucleophile concentration . Acyl-oxygen scission dominates in methanol due to the superior leaving-group ability of 2,4-dinitrophenoxide (pKa = 7.83) over acetate (pKa = 9.57), as confirmed by isolation of acetate hydrazide . Negative ΔS° values suggest solvent participation in the transition state .
Q. What coordination behavior does this compound exhibit in transition metal complexes, and how is geometry validated?
The dinitrophenyl group acts as a monodentate or bidentate ligand via nitro oxygen(s), while the tetrahydrofuran-amine moiety may coordinate through the nitrogen. For example:
- Fe(II) and Cr(III) complexes adopt octahedral geometries, validated by magnetic moments (e.g., µeff = 1.73 BM for Fe(II)) and electronic spectra (e.g., ligand-field transitions at ~500 nm) .
- IR data confirm deprotonation of hydrazone Schiff bases during metal binding .
Q. How can crystallographic data resolve contradictions in proposed molecular structures?
Single-crystal X-ray diffraction provides unambiguous proof of bonding modes and geometry. For example, Cr(III) complexes with Schiff bases show distorted octahedral structures with coordinated water and chloride ligands . Hirshfeld surface analysis (for related compounds) quantifies intermolecular interactions, such as hydrogen bonds stabilizing crystal packing .
Q. What computational methods are used to predict reactivity or electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For nitroaromatics, electron-withdrawing nitro groups lower LUMO energy, enhancing electrophilicity . Thermodynamic parameters (ΔH‡, ΔS‡) from Arrhenius plots correlate with solvent effects in kinetic studies .
Data Contradiction Analysis
Q. How to address discrepancies in reported coordination ratios (e.g., 1:1 vs. 1:2 metal-ligand ratios)?
Contradictions may arise from varying reaction conditions (pH, solvent, metal salt). Methodological consistency is critical:
- Microanalytical CHN data : Confirm stoichiometry (e.g., 1:1 [M:L] in Cr(III) complexes ).
- Job’s method : Empirically determines ratio via UV-Vis titration at fixed metal-ligand concentrations.
- Molar conductivity : Electrolytic complexes (e.g., [CrL(H₂O)₂Cl]Cl) exhibit higher Λm values than non-electrolytes .
Methodological Tables
Q. Table 1: Kinetic Parameters for Hydrazine Reactions with 2,4-Dinitrophenyl Derivatives
| Substrate | Solvent | kA (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanism |
|---|---|---|---|---|---|
| 2,4-Dinitrophenyl acetate | MeOH | 0.15 | 45.2 | -120 | Acyl-oxygen fission |
| 2,4-Dinitrophenyl ether | DMSO | 0.08 | 52.1 | -95 | Aromatic substitution |
Q. Table 2: Spectroscopic Signatures of Metal Complexes
| Complex | Geometry | µeff (BM) | UV-Vis λmax (nm) | IR ν(C=N) (cm⁻¹) |
|---|---|---|---|---|
| Fe(II)-Schiff base | Octahedral | 1.73 | 510, 620 | 1615 |
| Cr(III)-Schiff base | Octahedral | 3.87 | 480, 660 | 1598 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
